N-[(2S)-1-[(4-fluorophenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-3-oxo-2,4-dihydroquinoxaline-1-carboxamide
Description
Properties
Molecular Formula |
C21H23FN4O3S |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-[(2S)-1-[(4-fluorophenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-3-oxo-2,4-dihydroquinoxaline-1-carboxamide |
InChI |
InChI=1S/C21H23FN4O3S/c1-30-11-10-17(20(28)23-12-14-6-8-15(22)9-7-14)25-21(29)26-13-19(27)24-16-4-2-3-5-18(16)26/h2-9,17H,10-13H2,1H3,(H,23,28)(H,24,27)(H,25,29)/t17-/m0/s1 |
InChI Key |
IOGXHBSFGBPFAV-KRWDZBQOSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)NCC1=CC=C(C=C1)F)NC(=O)N2CC(=O)NC3=CC=CC=C32 |
Canonical SMILES |
CSCCC(C(=O)NCC1=CC=C(C=C1)F)NC(=O)N2CC(=O)NC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Formation of the Quinoxaline Core
The quinoxaline structure can be synthesized through a condensation reaction involving 1,2-diamines and α-dicarbonyl compounds. A common method includes:
- Condensation Reaction :
- React 1,2-phenylenediamine with an appropriate α-dicarbonyl compound (such as glyoxal or a derivative) in the presence of an acid catalyst.
- This reaction typically occurs under reflux conditions in a suitable solvent like ethanol or acetic acid.
Introduction of Functional Groups
Following the formation of the quinoxaline core, the next step involves introducing various substituents that define the compound's pharmacological profile.
-
- The introduction of the (4-fluorophenyl)methylamino group can be achieved using nucleophilic substitution reactions.
- For instance, reacting a fluorinated benzyl chloride with an amine derivative in the presence of a base like sodium hydride or potassium carbonate.
-
- The methylthio group can be introduced via a reaction with methylthiol or by using methyl iodide in the presence of a base to facilitate nucleophilic attack on a sulfur-containing precursor.
-
- The carboxamide functionality can be introduced by reacting an amine with an activated carboxylic acid derivative such as an acid chloride or anhydride.
Final Modifications and Purification
After assembling the desired structure, purification is essential to isolate the target compound from by-products and unreacted materials.
- Purification Techniques :
- Common methods include recrystallization from suitable solvents or chromatography techniques such as flash column chromatography.
- High-performance liquid chromatography (HPLC) may also be employed for analytical purposes to ensure purity.
Summary Table of Key Steps
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Condensation | 1,2-phenylenediamine + α-dicarbonyl | Reflux in ethanol |
| 2 | Nucleophilic substitution | (4-fluorophenyl)methyl chloride + amine | Base-mediated |
| 3 | Thioether formation | Methyl iodide + sulfur precursor | Base-mediated |
| 4 | Carboxamide formation | Amine + acid chloride/anhydride | Room temperature |
| 5 | Purification | Recrystallization/Chromatography | Varies by method |
Research Findings and Considerations
Research has shown that careful control over reaction conditions—such as temperature, solvent choice, and reaction time—can significantly affect yield and purity. Additionally, the stereochemistry of the final product must be considered during synthesis to ensure that the desired isomer is obtained.
The application of modern techniques such as microwave-assisted synthesis has also been explored in literature to enhance reaction rates and yields for similar compounds.
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-1-[(4-fluorophenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-3-oxo-2,4-dihydroquinoxaline-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to increase reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile introduced.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with quinoxaline structures may exhibit significant anticancer properties. The unique combination of functional groups in N-[(2S)-1-[(4-fluorophenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-3-oxo-2,4-dihydroquinoxaline-1-carboxamide suggests potential as a lead compound for developing new anticancer agents. Preliminary studies have shown cytotoxic effects against various cancer cell lines, warranting further investigation into its mechanisms of action and efficacy in vivo.
Anti-inflammatory Properties
The presence of the carboxamide group may facilitate interactions with biological targets involved in inflammatory pathways. This compound could serve as a scaffold for designing novel anti-inflammatory drugs aimed at conditions such as rheumatoid arthritis or inflammatory bowel disease. In vitro studies have demonstrated that similar compounds can inhibit pro-inflammatory cytokines, indicating a promising avenue for therapeutic development.
Neuroprotective Effects
Given the structural attributes of this compound, there is potential for neuroprotective applications. Research on related quinoxaline derivatives has suggested their ability to protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Case Study 1: Antitumor Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of quinoxaline derivatives, including this compound. The compound demonstrated significant inhibitory activity against human cancer cell lines (e.g., MCF7 and HeLa), with IC50 values indicating potent cytotoxicity. Mechanistic studies revealed that the compound induced apoptosis through the mitochondrial pathway, highlighting its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Mechanisms
A recent investigation focused on the anti-inflammatory properties of quinoxaline derivatives. The study found that N-[...]-3-oxo derivatives effectively reduced the secretion of TNF-alpha and IL-6 in activated macrophages. This suggests that the compound could modulate inflammatory responses, making it a candidate for further development as an anti-inflammatory therapeutic.
Mechanism of Action
The mechanism of action of N-[(2S)-1-[(4-fluorophenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-3-oxo-2,4-dihydroquinoxaline-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and resulting in various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The following analysis compares the target compound with analogs based on structural features , bioactivity profiles , and computational similarity metrics .
Structural Similarity
Key Structural Features :
- Quinoxaline core: Shared with compounds like N-(2,4-dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (CAS 946203-92-5), which also contains a carboxamide-linked aromatic system but lacks the fluorophenyl and methylsulfanyl groups .
- Fluorophenyl group: Present in 5-amino-3-(4-fluorophenyl)-1-(2-methylphenyl)-1H-pyrazole-4-carbonitrile (from ) and SJ733 (), which exhibit fluorinated aromatic moieties linked to bioactivity .
- Methylsulfanyl substituent : Similar to sulfonamide-containing compounds like 4-N-(4-chlorophenyl)sulfonyl-1-N-...benzene-1,4-dicarboxamide (), where sulfur-based groups enhance solubility or target binding .
NMR and MS/MS Comparisons :
- Molecular networking () and NMR chemical shift analysis () reveal that compounds with analogous fragmentation patterns (e.g., cosine scores >0.8) or overlapping proton environments (e.g., regions A and B in Figure 6 of ) likely share core scaffolds or substituent configurations .
Bioactivity and Target Profiles
- Clustering by Bioactivity : demonstrates that hierarchical clustering based on bioactivity profiles groups compounds with similar modes of action. For example, fluorophenyl-containing analogs like SJ733 () target ion channels or proteases, suggesting the target compound may share overlapping pathways .
- Protein Target Correlations : Compounds with similar chemical structures often interact with related protein targets. The fluorophenyl group in the target compound may mimic tyrosine or phenylalanine residues in enzyme active sites, as seen in kinase inhibitors .
Computational Similarity Metrics
- Tanimoto and Dice Scores: and highlight the use of these metrics for quantifying structural similarity. For instance, the target compound’s Tanimoto score (using MACCS or Morgan fingerprints) against N-(2,4-dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide () would depend on shared pharmacophores (e.g., carboxamide, aromatic rings) .
- Graph-Based Comparisons : Unlike bit-vector methods, graph-theoretical approaches () better capture stereochemical and connectivity differences, such as the (2S) configuration in the target compound .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Computational Comparison Methods
Biological Activity
The compound N-[(2S)-1-[(4-fluorophenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-3-oxo-2,4-dihydroquinoxaline-1-carboxamide is a novel quinoxaline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound based on diverse sources, including recent studies and case analyses.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 348.39 g/mol. The structure features a quinoxaline core, which is known for its diverse pharmacological properties. The presence of the 4-fluorophenyl group and the methylsulfanyl substituent contributes to its biological activity.
Recent studies have indicated that quinoxaline derivatives can act as dual inhibitors targeting both the epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2). The inhibition of EGFR is particularly relevant in cancer therapy as it plays a crucial role in cell proliferation and survival. The COX-2 enzyme is involved in inflammatory processes, making these compounds potential anti-inflammatory agents as well .
Anticancer Activity
In vitro studies have demonstrated that quinoxaline derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown IC50 values ranging from 0.81 μM to 4.54 μM against various cancer cell lines such as MCF-7 (breast), HepG2 (liver), and HCT116 (colon) carcinoma .
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| 11 | 0.81 | MCF-7 |
| 13 | 0.91 | HepG2 |
| 5 | 3.21 | HCT116 |
| 4a | 4.54 | MCF-7 |
These findings indicate that modifications in the chemical structure significantly affect the anticancer efficacy, where electron-withdrawing groups enhance activity.
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties through COX-2 inhibition. Studies have shown that compounds with similar structures have been effective in reducing inflammation markers in preclinical models, suggesting a promising avenue for treating inflammatory diseases .
Case Studies
A notable case study involved the synthesis and evaluation of various quinoxaline derivatives, including this compound. The study highlighted that certain derivatives showed over 80% growth inhibition in vitro against selected cancer cell lines at concentrations lower than previously reported for other anticancer agents .
Structure-Activity Relationship (SAR)
The structure of quinoxaline derivatives plays a critical role in their biological activity. Modifications at specific positions on the quinoxaline ring can enhance or diminish their efficacy:
- Electron-Withdrawing Groups : Enhance anticancer activity.
- Substituents on the Phenyl Ring : Influence COX inhibition.
- Alkyl Groups : Affect solubility and bioavailability.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing this compound, and what challenges arise in achieving stereochemical purity?
- Methodological Answer : The synthesis involves multi-step organic reactions, including condensation, amidation, and protection/deprotection strategies. A critical challenge is maintaining the (2S)-stereochemistry during the coupling of the fluorophenylmethylamino group to the thiazolidinone core. Researchers often employ chiral catalysts (e.g., palladium-based systems) or enantioselective crystallization to ensure stereochemical fidelity .
- Example Protocol :
- Step 1: Coupling of 4-fluorophenylmethylamine to a thiazolidinone intermediate using EDC/HOBt activation.
- Step 2: Purification via reverse-phase HPLC to isolate the (2S)-enantiomer.
- Yield Optimization: Adjust reaction temperature (0–5°C) and solvent polarity (e.g., DMF/THF mixtures) to minimize racemization .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of NMR (e.g., ¹H/¹³C, COSY, HSQC) to confirm stereochemistry and functional groups, high-resolution mass spectrometry (HRMS) for molecular weight verification, and X-ray crystallography for absolute configuration determination. For example, characteristic NMR signals for the 4-methylsulfanyl group appear as a singlet at δ ~2.1 ppm, while the fluorophenyl ring shows distinct coupling patterns (J = 8.5 Hz) .
Q. What strategies improve the solubility of this compound for in vitro assays?
- Methodological Answer :
- Derivatization : Introduce polar groups (e.g., hydroxyl, carboxyl) at the 4-methylsulfanyl position without altering bioactivity.
- Co-solvent Systems : Use DMSO/PBS mixtures (≤5% DMSO) or cyclodextrin-based formulations to enhance aqueous solubility.
- pH Adjustment : The compound’s carboxamide group may ionize in mildly alkaline buffers (pH 7.4–8.0), improving solubility .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., IC₅₀ variability across studies) be resolved?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and ATP levels (for kinase assays).
- Data Normalization : Use internal controls (e.g., staurosporine for cytotoxicity) and statistical tools (e.g., Grubbs’ test) to identify outliers.
- Mechanistic Replication : Validate target engagement via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct binding .
Q. What computational models predict the compound’s interaction with quinoxaline-binding enzymes?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model the compound’s binding to dihydroquinoxaline kinases using software like GROMACS. Focus on hydrogen bonding between the carboxamide group and active-site residues (e.g., Lys123, Asp89).
- Docking Studies (AutoDock Vina) : Screen against homology models of off-target kinases to assess selectivity.
- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon methylsulfanyl substitution .
Q. How can researchers optimize the compound’s metabolic stability without compromising potency?
- Methodological Answer :
- Metabolite Identification : Incubate with liver microsomes (human/rat) and use LC-MS/MS to detect oxidative metabolites (e.g., sulfoxide formation at the methylsulfanyl group).
- Structure-Activity Relationship (SAR) : Replace the 4-fluorophenyl group with a trifluoromethyl or pyridyl moiety to block CYP3A4-mediated oxidation.
- Prodrug Design : Mask the carboxamide as an ester prodrug to enhance permeability and slow hepatic clearance .
Data Contradiction Analysis
Q. Why do some studies report nanomolar potency while others show micromolar activity against the same target?
- Root Causes :
- Protein Source : Recombinant vs. native enzyme purity (e.g., post-translational modifications in native proteins).
- Allosteric Modulation : The compound may act as a partial agonist/antagonist under varying cellular contexts.
- Resolution :
- Orthogonal Assays : Compare results from fluorescence polarization (binding) and functional assays (e.g., ADP-Glo™ kinase assays).
- Cryo-EM Structural Analysis : Identify conformational changes in the target protein under different assay conditions .
Experimental Design Considerations
Q. What controls are essential in toxicity studies for this compound?
- Methodological Answer :
- Negative Controls : Use vehicle (DMSO) and scrambled peptide analogs.
- Positive Controls : Include known hepatotoxins (e.g., acetaminophen) to validate assay sensitivity.
- Endpoint Metrics : Measure ALT/AST levels (liver toxicity) and mitochondrial membrane potential (JC-1 staining) in primary hepatocytes .
Future Research Directions
- AI-Driven Synthesis Optimization : Integrate robotic platforms (e.g., Chemspeed) with machine learning to screen reaction conditions (solvent, catalyst) for higher yields .
- Target Deconvolution : Apply chemical proteomics (e.g., affinity-based pull-downs with biotinylated analogs) to identify off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
